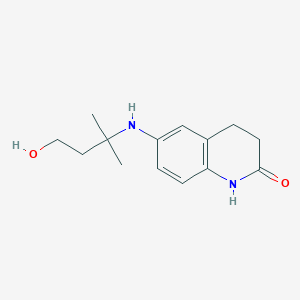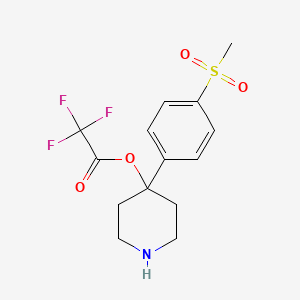
4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate is a complex organic compound that combines a piperidine ring with a trifluoroacetate ester and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Methylsulfonylphenyl Group: This step often involves a nucleophilic substitution reaction where a piperidine derivative reacts with a methylsulfonylphenyl halide under basic conditions.
Formation of the Trifluoroacetate Ester: The final step involves esterification, where the piperidine derivative reacts with trifluoroacetic anhydride in the presence of a base to form the trifluoroacetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the ester group or the sulfonyl group, potentially converting them to alcohols or thiols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or thiols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
This compound can be used in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators due to its structural features.
Medicine
In medicinal chemistry, it may be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Industry
In the chemical industry, it can be used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methanesulfonylphenyl)piperidine: Lacks the trifluoroacetate ester, potentially altering its reactivity and biological activity.
4-(4-Methylphenyl)piperidine: Lacks the sulfonyl group, which may reduce its potential for certain chemical reactions.
Piperidin-4-yl 2,2,2-trifluoroacetate: Lacks the aromatic ring, which may affect its overall stability and reactivity.
Uniqueness
4-(4-(Methylsulfonyl)phenyl)piperidin-4-yl 2,2,2-trifluoroacetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C14H16F3NO4S |
|---|---|
Molecular Weight |
351.34 g/mol |
IUPAC Name |
[4-(4-methylsulfonylphenyl)piperidin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H16F3NO4S/c1-23(20,21)11-4-2-10(3-5-11)13(6-8-18-9-7-13)22-12(19)14(15,16)17/h2-5,18H,6-9H2,1H3 |
InChI Key |
XPHIOAYZCKUDMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


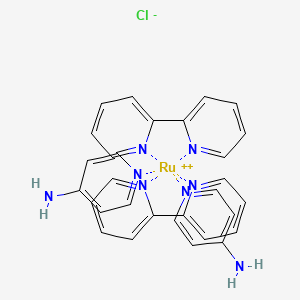
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)

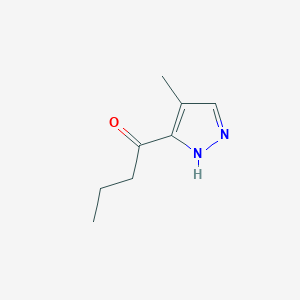

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
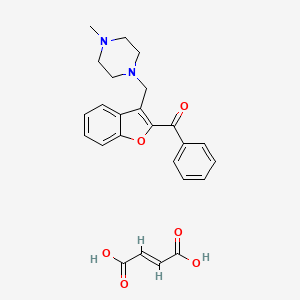
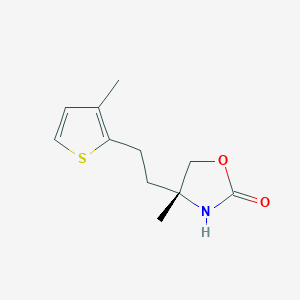
![[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol](/img/structure/B12856271.png)
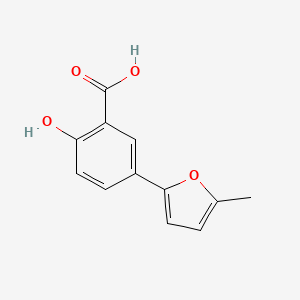
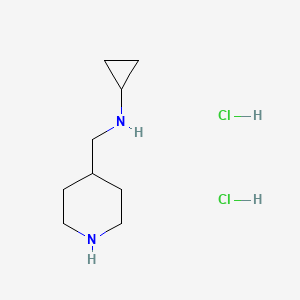
![Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12856285.png)
